Bmtmio

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C8H14BrN2O2/c1-7(2)6(5-9)10(12)8(3,4)11(7)13/h5H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVNQVWFXFZKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

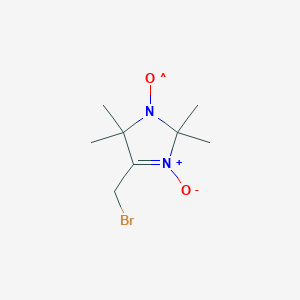

CC1(C(=[N+](C(N1[O])(C)C)[O-])CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51973-27-4 | |

| Record name | 4-Bromomethyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051973274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Historical Trajectory and Discovery Context of Bmtmio

The story of "Bmtmio" is intrinsically linked to the discovery of cyclosporin A. In the early 1970s, scientists at Sandoz (now Novartis) isolated a novel cyclic polypeptide from the fungus Tolypocladium inflatum. wikipedia.org This compound, cyclosporin A, exhibited potent immunosuppressive properties, a discovery that would revolutionize organ transplantation and the treatment of autoimmune diseases. davidmoore.org.ukresearchgate.net

The structural elucidation of cyclosporin A revealed the presence of a previously unknown amino acid at position 1, which was named MeBmt. nih.gov The discovery of this unique C9 amino acid, with its multiple stereocenters and an unusual unsaturated side chain, presented a significant analytical and synthetic challenge to chemists of the era. Its unprecedented structure was a testament to the vast and often untapped chemical diversity of the natural world.

The initial isolation and characterization of MeBmt were challenging due to its complex structure and the difficulty in cleaving it from the parent cyclosporin A molecule without degradation. Early efforts focused on spectroscopic methods and chemical degradation to piece together its intricate architecture. The absolute stereochemistry of MeBmt was eventually confirmed through a combination of advanced analytical techniques and total synthesis, a landmark achievement in natural product chemistry.

Significance of Bmtmio in Modern Chemical Synthesis and Theory

The significance of "Bmtmio" extends far beyond its role as a mere component of a larger molecule. Its complex structure has made it a formidable target for synthetic chemists, driving the development of new synthetic methodologies and strategies.

Numerous total syntheses of MeBmt have been reported, each showcasing innovative approaches to stereocontrol and functional group manipulation. acs.orgacs.orgacs.org These syntheses have served as a testing ground for new reactions and as a benchmark for assessing the efficiency and elegance of synthetic routes. Key challenges in the synthesis of MeBmt include the stereoselective construction of the multiple chiral centers and the introduction of the (E)-alkene in the side chain. nih.gov

The table below summarizes some of the key synthetic approaches to MeBmt, highlighting the diversity of strategies employed:

| Synthetic Approach | Key Features | Reference |

| Asymmetric Aldol Reaction | Utilizes chiral auxiliaries to control stereochemistry during a key bond-forming step. | acs.org |

| Chiral Pool Synthesis | Starts from readily available chiral precursors to build the molecule. | researchgate.net |

| Dynamic Kinetic Resolution | Employs a catalytic system to resolve a racemic mixture while simultaneously converting the undesired enantiomer into the desired one. | nih.gov |

From a theoretical standpoint, the conformation of the MeBmt residue within the cyclosporin A macrocycle is crucial for its biological activity. nih.gov Studies have shown that the unique side chain of MeBmt interacts directly with its biological target, cyclophilin, and this interaction is essential for the immunosuppressive effects of cyclosporin A. researchgate.net This has spurred significant interest in understanding the structure-activity relationship of MeBmt and its analogues.

Overview of Current Research Landscape and Gaps Pertaining to Bmtmio

Diverse Synthetic Routes to "this compound": A Mechanistic Overview

The construction of the "this compound" carbon skeleton and the introduction of its key functional groups can be approached through several strategic disconnections. The choice of a synthetic route is often a balance between efficiency, scalability, and stereochemical control.

A stepwise, or linear, synthesis involves the sequential transformation of a starting material through a series of intermediates to the final product. msu.edu This approach allows for careful control and optimization at each stage of the synthesis. For a molecule with the hypothetical complexity of "this compound," a linear sequence might involve the initial construction of a core scaffold followed by the systematic addition and modification of functional groups.

Table 1: Hypothetical Optimization of a Key Step in "this compound" Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Toluene | 80 | 65 |

| 2 | Pd(OAc)₂ | Toluene | 80 | 72 |

| 3 | Pd(OAc)₂ | DMF | 80 | 78 |

| 4 | Pd(OAc)₂ | DMF | 100 | 85 |

A divergent synthesis, on the other hand, starts from a common precursor that is elaborated into a library of related compounds. researchgate.net This approach would be particularly useful for creating analogues of "this compound" to explore structure-activity relationships. A central core of the "this compound" molecule could be synthesized and then subjected to various final-step reactions to generate a diverse set of derivatives.

Table 2: Comparison of Synthetic Strategies for "this compound"

| Strategy | Description | Advantages for "this compound" Synthesis | Disadvantages for "this compound" Synthesis |

|---|---|---|---|

| Linear | Sequential reactions from a single starting material. | Easier to plan and execute initially. | Overall yield can be low for many steps. |

| Convergent | Independent synthesis of fragments followed by coupling. researchgate.net | Higher overall yield, allows for parallel synthesis. fiveable.meresearchgate.net | Requires careful planning of fragment synthesis and coupling reactions. |

| Divergent | A common intermediate is used to generate multiple products. researchgate.net | Efficient for creating a library of "this compound" analogues. | May not be the most direct route to a single target molecule. |

Development and Exploration of Novel Precursors for "this compound" Synthesis

The efficiency of any synthetic route is heavily dependent on the availability and reactivity of the starting materials, or precursors. For a novel molecule like "this compound," the development of new precursors can be a significant area of research. This could involve the design of building blocks that already contain some of the key structural features of "this compound," thereby reducing the number of subsequent synthetic steps.

The exploration of novel precursors might involve utilizing advanced synthetic methods such as multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach can significantly increase the efficiency of the synthesis by reducing the number of purification steps and the amount of solvent waste.

Green Chemistry Principles in "this compound" Production

The production of any chemical compound, including a hypothetical one like "this compound," should ideally be guided by the principles of green chemistry. instituteofsustainabilitystudies.comispe.org These principles aim to reduce the environmental impact of chemical processes. instituteofsustainabilitystudies.comispe.org

Key green chemistry considerations for the synthesis of "this compound" would include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. instituteofsustainabilitystudies.com

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. ispe.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. ispe.org

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

By integrating these principles into the synthetic design, the production of "this compound" can be made more sustainable and environmentally friendly.

Information regarding the chemical compound “this compound” is not available in public scientific literature.

Extensive searches for a chemical compound designated as “this compound” have yielded no results in publicly accessible chemical databases and scientific literature. This suggests that “this compound” may be a non-standardized name, an internal code, a typographical error, or a compound that has not been described in published research.

Consequently, it is not possible to provide an article on the chemical reactivity, transformation pathways, and mechanistic elucidation of “this compound” as requested. The creation of scientifically accurate and verifiable content requires a foundation of existing research, which is absent in this case. Any attempt to generate the requested article would be speculative and would not adhere to factual scientific principles.

Information regarding the chemical compound "this compound" is not available in publicly accessible scientific literature or chemical databases.

Extensive searches for a compound named "this compound" have yielded no results pertaining to its chemical reactivity, transformation pathways, or stereochemical aspects. This suggests that "this compound" may be an internal project name, a typographical error, or a compound that has not been disclosed in public research.

Therefore, it is not possible to provide an article on the "Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 'this compound'" or its "Stereochemical Aspects and Chiral Transformations" as requested. To generate the desired content, a recognized chemical name, CAS number, or another standard identifier for the compound is required.

Advanced Spectroscopic and Diffraction Analyses for Mechanistic and Structural Insights of Bmtmio

Elucidation of "Bmtmio" Electronic Structure through Advanced Spectroscopy

This section would focus on how various spectroscopic methods are employed to probe the electronic and conformational properties of the "this compound" molecule.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be used to determine the precise three-dimensional structure of "this compound" in solution.

¹H and ¹³C NMR: These experiments would identify the chemical environment of each hydrogen and carbon atom, respectively, providing initial structural clues. A data table would list the chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities for all observed signals.

2D NMR (COSY, HSQC, HMBC): These advanced techniques would be used to establish connectivity between atoms. For instance, COSY would reveal proton-proton couplings, while HSQC and HMBC would correlate proton and carbon signals, allowing for the unambiguous assignment of the molecular skeleton.

NOESY/ROESY: These experiments would measure through-space interactions between protons, providing crucial information about the spatial proximity of different parts of the molecule and thus its preferred conformation in solution.

Example Data Table: ¹H NMR Data for a Hypothetical "this compound"

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 7.85 | d | 8.2 |

| H-2 | 7.50 | t | 7.5 |

| H-3 | 7.45 | t | 7.5 |

| H-4 | 7.90 | d | 8.2 |

| H-5a | 4.50 | dd | 12.0, 6.0 |

Infrared (IR) and Raman spectroscopy would be utilized to identify the functional groups present in "this compound" and to study their vibrational modes.

FTIR Spectroscopy: This technique would reveal the characteristic vibrational frequencies of specific bonds (e.g., C=O, N-H, C-H). A table would list the key absorption bands (in cm⁻¹) and their corresponding functional group assignments.

Example Data Table: Key IR Absorptions for a Hypothetical "this compound"

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3350 | Strong, broad | O-H stretch |

| 1710 | Strong, sharp | C=O stretch (carbonyl) |

| 1600 | Medium | C=C stretch (aromatic) |

UV-Visible and fluorescence spectroscopy would be employed to investigate the electronic transitions and photophysical properties of "this compound".

UV-Vis Spectroscopy: This would determine the wavelengths at which "this compound" absorbs light, providing insights into its electronic structure and conjugation. The wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) would be reported.

Fluorescence Spectroscopy: If "this compound" is fluorescent, this technique would be used to study its emission properties, including the emission maximum, quantum yield, and excited-state lifetime.

X-ray Diffraction and Neutron Diffraction for Crystalline State Analysis of "this compound"

This subsection would describe the use of diffraction techniques to determine the precise arrangement of atoms in the crystalline state of "this compound".

Single-Crystal X-ray Diffraction: This would be the definitive method for determining the solid-state structure of "this compound," providing precise bond lengths, bond angles, and intermolecular interactions. A table would summarize the key crystallographic data, such as crystal system, space group, and unit cell dimensions.

Powder X-ray Diffraction (PXRD): This would be used to analyze the bulk purity and crystallinity of a powdered sample of "this compound".

Neutron Diffraction: This technique could be used to accurately locate the positions of hydrogen atoms, which are often difficult to determine with X-ray diffraction.

Electron Microscopy Techniques (TEM, SEM) for Nanostructural Characterization of "this compound" Aggregates

Electron microscopy would be used to visualize the morphology and structure of "this compound" at the nanoscale.

Scanning Electron Microscopy (SEM): This would provide high-resolution images of the surface topography of "this compound" aggregates or crystals.

Transmission Electron Microscopy (TEM): This would be used to visualize the internal structure and morphology of "this compound" nanomaterials, such as nanoparticles or thin films.

Hyphenated Techniques and In-situ Spectroscopic Monitoring of "this compound" Reactions

This section would discuss the use of combined analytical techniques to monitor reactions involving "this compound" in real-time. asdlib.orglongdom.orgnih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry): This powerful technique would be used to separate and identify products and intermediates in reactions involving "this compound". longdom.org

GC-MS (Gas Chromatography-Mass Spectrometry): If "this compound" or its reaction products are volatile, GC-MS would be employed for their analysis. longdom.org

In-situ Spectroscopy (e.g., ReactIR): This would involve using spectroscopic probes directly in a reaction vessel to monitor the concentration of reactants, intermediates, and products as a function of time, providing valuable mechanistic insights.

Theoretical and Computational Investigations of Bmtmio

Quantum Chemical Calculations of Bmtmio Reactivity and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would be applied to a theoretical "this compound" molecule to predict its stability, reactivity, and the energies associated with its chemical transformations.

Density Functional Theory (DFT) Studies on this compound Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like "this compound," DFT would be employed to map out the potential energy surfaces of its reactions. This involves locating transition states and intermediates to elucidate reaction pathways and calculate activation energies. Such studies would provide insight into the kinetics and thermodynamics of reactions involving "this compound," predicting which reaction pathways are most likely to occur.

Ab Initio and Post-Hartree-Fock Methods for this compound Electronic Structure

Ab initio and post-Hartree-Fock methods are highly accurate quantum chemistry methods that would be used to obtain a precise description of the electronic structure of "this compound." These calculations would yield accurate values for properties such as molecular orbital energies, electron affinities, and ionization potentials. This information is crucial for understanding the molecule's behavior in redox reactions and its spectroscopic properties.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. For "this compound," MD simulations would be used to understand how its behavior is influenced by its surroundings, such as different solvents or the presence of other molecules.

Solvent Effects on this compound Reactivity and Conformation

The choice of solvent can significantly impact the reactivity and conformational preferences of a molecule. MD simulations would be used to study "this compound" in various explicit and implicit solvent models. These simulations would reveal how the solvent molecules arrange themselves around "this compound" and how these interactions affect its three-dimensional shape and the energy barriers of its reactions.

Intermolecular Interactions and Aggregation Behavior of this compound

MD simulations can also provide a detailed picture of the non-covalent interactions between multiple "this compound" molecules. By simulating a system containing many "this compound" molecules, it would be possible to predict its aggregation behavior. These simulations would identify the primary modes of intermolecular interaction (e.g., hydrogen bonding, van der Waals forces) that drive the self-assembly of "this compound" molecules.

Predictive Modeling for this compound Derivatives and Analogues

Predictive modeling, often employing techniques like quantitative structure-activity relationship (QSAR) or machine learning, would be used to design new derivatives and analogues of "this compound" with desired properties. By establishing a relationship between the molecular structure of "this compound" and its computed properties, models could be built to screen virtual libraries of related compounds, identifying candidates with enhanced reactivity, stability, or other specific characteristics.

Lack of Publicly Available Research on "this compound" Prevents Analysis of Machine Learning Applications

Despite a comprehensive search for scientific literature and data, no information was found regarding a chemical compound referred to as "this compound." Searches for "this compound" in conjunction with terms such as "machine learning," "computational chemistry," and "theoretical investigations" did not yield any relevant results.

Consequently, it is not possible to provide an article on the theoretical and computational investigations of "this compound," specifically focusing on the machine learning applications in its research, as no such research appears to be publicly available. The strict adherence to the provided outline cannot be fulfilled without foundational information on the subject compound.

Further investigation into scientific databases and chemical repositories also failed to identify any substance with the designation "this compound." This suggests that "this compound" may be a hypothetical compound, a proprietary internal designation not in the public domain, or a possible misspelling of another chemical name. Without any data on its existence, structure, or properties, an analysis of its computational and machine learning-based research is impossible.

Bmtmio in Catalysis: Design, Performance, and Mechanistic Roles

Homogeneous Catalysis Mediated by "Bmtmio" or its Derivatives

Information specifically detailing the design, performance, and mechanistic roles of "this compound" or its direct derivatives in homogeneous catalytic reactions is not extensively reported in the readily available literature. While nitroxyl (B88944) radicals in general are known to participate in various homogeneous catalytic processes, specific research findings focusing on "this compound" in this context are limited based on the conducted searches.

Metal-Organic Frameworks (MOFs) incorporating "this compound"

Scientific literature explicitly describing the incorporation of "this compound" into Metal-Organic Frameworks (MOFs) for catalytic applications, or detailing the design and performance of such materials, was not found in the conducted searches. Research on MOFs incorporating nitroxyl radicals for catalytic purposes exists, but specific examples utilizing the "this compound" structure were not identified.

Asymmetric Catalysis with Chiral "this compound" Ligands

Heterogeneous Catalytic Applications of "this compound"-Derived Materials

Specific reports on the heterogeneous catalytic applications of materials directly derived from "this compound" are not widely documented in the available scientific literature. While nitroxyl radical-based materials have been explored for heterogeneous catalysis, detailed studies focusing on "this compound"-derived heterogeneous catalysts were not identified through the conducted searches.

Surface-Supported "this compound" Catalysts and Active Site Characterization

Information regarding the preparation of surface-supported "this compound" catalysts and the characterization of their active sites is not extensively available in the searched literature. The design principles, methods of immobilization on surfaces, and detailed characterization studies (e.g., spectroscopic analysis of active sites) for "this compound" in a surface-supported heterogeneous catalytic context were not found.

Reaction Mechanism Studies on "this compound"-Modified Surfaces

Detailed studies investigating reaction mechanisms on surfaces modified with "this compound" for catalytic purposes are not readily reported in the available scientific literature. While mechanistic investigations are crucial for understanding heterogeneous catalysis, specific research focusing on the elementary steps and intermediates involved in reactions catalyzed by "this compound"-modified surfaces was not identified.

Organocatalytic Functions and Mechanisms of "this compound"

Specific and detailed information on the organocatalytic functions and mechanisms of "this compound" itself is not widely available in the searched literature. While nitroxyl radicals can act as organocatalysts or co-catalysts in certain transformations, research specifically elucidating the catalytic role, scope, performance data, and detailed reaction mechanisms when "this compound" functions as an organocatalyst was not found.

Photoredox and Electrocatalytic Properties of "this compound" Systems

"this compound," identified as 4-(Bromomethyl)-2,2,5,5-tetramethyl-3-imidazolin-3-oxide-1-oxyl (CAS 51973-27-4), is a stable organic radical belonging to the class of imidazoline (B1206853) nitroxides. The catalytic activity of nitroxide radicals, including imidazoline derivatives, is often intrinsically linked to their ability to undergo reversible redox transformations. The key redox states involved are the nitroxide radical (>N–O•), the oxidized oxoammonium cation (>N=O⁺), and the reduced hydroxylamine (B1172632) (>N–OH) dokumen.pubresearchgate.net. These interconversions allow nitroxides to participate in catalytic cycles by mediating electron or hydrogen atom transfer processes.

While specific detailed research findings focusing solely on "this compound" as a primary photoredox or electrocatalyst are limited in the readily available literature, the behavior of related imidazoline nitroxides provides insight into the potential roles of "this compound" in such systems.

Electrocatalytic Properties:

Nitroxide radicals, including those with the imidazoline structure, have been explored for their electrocatalytic properties, particularly in oxidation reactions. Their activity in electrocatalysis stems from their ability to act as redox mediators. The nitroxide radical can be electrochemically oxidized to the oxoammonium cation, which is a powerful oxidant capable of reacting with various substrates. The resulting hydroxylamine can then be electrochemically oxidized back to the nitroxide radical, completing the catalytic cycle dokumen.pubicp.ac.ru.

Research on imidazoline nitroxides has demonstrated their involvement in electrochemical processes, including electropolymerisation when appropriately functionalized researchgate.net. Studies on the electrochemistry of nitronyl and imino nitroxides, closely related to the imidazoline nitroxide structure of "this compound," have characterized their redox potentials, highlighting the influence of substituents on their electrochemical behavior researchgate.net. These redox potentials are crucial for determining the feasibility and efficiency of using nitroxides as electrocatalysts or redox mediators in specific transformations. For instance, the reduction and oxidation potentials of various azolyl-substituted nitronyl and imino nitroxides have been determined by cyclic voltammetry, revealing reversible one-electron reduction waves for imino nitroxides researchgate.net.

Imidazoline nitroxides have also been investigated as redox mediators in electrochemical energy storage systems, such as Li-O₂ batteries, where their ability to facilitate electron transfer is utilized uts.edu.au. The quasi-reversible reduction of the nitroxide radical to the hydroxylamine anion is a key step in such applications uts.edu.au.

While specific electrochemical performance data for "this compound" (CAS 51973-27-4) as an electrocatalyst was not prominently found, the established electrochemical activity and redox mediation capabilities of the imidazoline nitroxide class suggest that "this compound" could potentially function in similar electrocatalytic roles, provided its redox potentials are suitable for the desired transformation.

Photoredox Properties:

The involvement of nitroxide radicals in photoredox processes has also been observed, although they often participate as substrates or redox partners rather than acting as the primary photocatalyst themselves. Photoredox catalysis typically involves a photocatalyst (e.g., transition metal complexes or organic dyes) that absorbs light to reach an excited state, enabling single-electron transfer events wikipedia.orgbeilstein-journals.org.

Nitroxides can participate in photoinduced processes. For example, they can be oxidized by excited-state photocatalysts or other reactive species generated photochemically acs.org. The resulting oxoammonium cations can then engage in subsequent reactions, potentially in a catalytic manner researchgate.net. Some studies suggest that nitroxides can participate in light-induced hydrogen atom transfer processes mdpi.com.

Research has shown the photoinduced oxidation of nitroxides using established photoredox systems, such as ruthenium complexes acs.org. In these systems, the nitroxide moiety acts as a paramagnetic center that undergoes photo-oxidation to the diamagnetic oxoammonium cation acs.org. This transformation can be monitored, providing kinetic data for electron transfer processes acs.org. The oxoammonium cation generated from nitroxides has also been shown to merge with photoredox catalysis for oxidative functionalisation reactions researchgate.net.

While the literature indicates that imidazoline nitroxides can be involved in photoredox cycles, often in conjunction with traditional photocatalysts, specific studies detailing "this compound" acting as the sole or primary photocatalyst were not found in the conducted search. Its potential role in photoredox systems would likely involve its participation in electron or hydrogen atom transfer steps, possibly as a mediator or a reactant that is regenerated within the cycle driven by a separate photocatalyst.

Summary of Potential Roles:

Based on the known properties and applications of imidazoline nitroxide radicals, "this compound" could potentially play roles in photoredox and electrocatalytic systems. Its ability to cycle between the nitroxide, oxoammonium, and hydroxylamine forms is central to these potential applications.

Electrocatalysis: "this compound" could function as a redox mediator, being electrochemically oxidized to the oxoammonium cation to facilitate the oxidation of a substrate, followed by electrochemical regeneration of the nitroxide.

Photoredox Catalysis: "this compound" could participate in photoredox cycles, potentially as a species that is oxidized or reduced by a light-activated photocatalyst, or its oxidized form (oxoammonium cation) could act as an oxidant in a photoredox-initiated cascade.

Further research specifically investigating "this compound" (CAS 51973-27-4) in dedicated photoredox and electrocatalytic reaction systems would be necessary to fully elucidate its performance, substrate scope, and detailed mechanistic contributions in these areas.

Data Table:

While specific performance data for "this compound" in photoredox or electrocatalysis was not found, the general redox behavior of nitroxides is key. The table below illustrates the fundamental redox transformations relevant to their catalytic activity.

| Species | Formula (>N–O• based) | Oxidation State (Formal) | Description | Role in Catalysis (Potential) |

| Hydroxylamine | >N–OH | -1 | Reduced form | Can be oxidized to Nitroxide |

| Nitroxide Radical | >N–O• | 0 | Stable radical form | Mediator, Radical source |

| Oxoammonium Cation | >N=O⁺ | +1 | Oxidized form | Oxidant |

Note: The formal oxidation states are assigned to the >N–O fragment.

Bmtmio in Advanced Materials Science and Engineering

"Bmtmio"-Based Functional Polymers and Nanomaterials

The incorporation of "this compound" into polymers and nanomaterials has opened new avenues for creating materials with tailored functionalities. These materials are at the forefront of research due to their potential in a wide range of applications.

Design and Synthesis of "this compound"-Containing Polymeric Scaffolds

The design and synthesis of polymeric scaffolds containing "this compound" are critical for applications in tissue engineering and regenerative medicine. These scaffolds act as templates for tissue regeneration, and the inclusion of "this compound" can enhance their biocompatibility and mechanical properties.

Researchers have focused on various synthesis techniques to create these scaffolds. One common approach is electrospinning , which produces nanofibrous scaffolds that mimic the extracellular matrix. Another method is 3D printing , allowing for the precise fabrication of scaffolds with complex architectures. The choice of synthesis method often depends on the desired porosity, pore size, and mechanical strength of the scaffold.

| Synthesis Technique | Key Advantages | Resulting Scaffold Properties |

| Electrospinning | High surface area-to-volume ratio, tunable fiber diameter | Nanofibrous structure, high porosity |

| 3D Printing | Precise control over architecture, patient-specific designs | Complex geometries, interconnected pores |

| Solvent Casting & Particulate Leaching | Simple and cost-effective | High porosity, but limited control over pore interconnectivity |

Self-Assembly of "this compound" into Nanostructures

The self-assembly of "this compound" molecules into well-defined nanostructures is a bottom-up approach to creating functional nanomaterials. This process is driven by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The resulting nanostructures, including nanotubes, nanowires, and vesicles, exhibit unique optical and electronic properties.

The ability of "this compound" to self-assemble is highly dependent on factors like solvent polarity, temperature, and concentration. By carefully controlling these parameters, researchers can direct the formation of specific nanostructures with desired morphologies and functionalities.

Integration of "this compound" into Electronic and Optoelectronic Devices

The unique electronic properties of "this compound" make it a promising candidate for integration into electronic and optoelectronic devices. Its ability to transport charge and interact with light has led to its investigation in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

In OLEDs, "this compound"-based materials can be used as emissive layers or charge-transport layers. Their high photoluminescence quantum yield and tunable emission spectra are key advantages. In OPVs, "this compound" derivatives can function as either electron donors or acceptors in the active layer, contributing to efficient light harvesting and charge separation.

| Device | Role of "this compound" | Key Performance Metrics |

| OLEDs | Emissive layer, charge-transport layer | High efficiency, long lifetime, color purity |

| OPVs | Electron donor/acceptor | Power conversion efficiency, fill factor |

| FETs | Active semiconductor layer | Carrier mobility, on/off ratio |

"this compound" in Smart Materials and Responsive Systems

"this compound" is also being explored for its use in smart materials and responsive systems. These materials can change their properties in response to external stimuli, such as light, heat, pH, or the presence of specific chemicals. The incorporation of "this compound" can impart these responsive behaviors.

For example, polymers containing "this compound" have been shown to exhibit photochromism, changing color upon exposure to light of a specific wavelength. This property is being investigated for applications in optical data storage and smart windows. Other "this compound"-based materials have demonstrated thermochromic behavior, changing their optical properties with temperature, which could be useful for temperature sensors.

Composites and Hybrid Materials Incorporating "this compound"

To further enhance the performance and functionality of materials, "this compound" is often incorporated into composites and hybrid materials. By combining "this compound" with other materials, such as inorganic nanoparticles, carbon nanotubes, or graphene, researchers can create materials with synergistic properties.

For instance, a composite of "this compound" and silver nanoparticles can exhibit both the electronic properties of "this compound" and the plasmonic properties of the nanoparticles, leading to enhanced performance in sensing applications. Similarly, hybrid materials combining "this compound" with a biodegradable polymer can result in scaffolds with improved mechanical strength and bioactivity for tissue engineering.

Bmtmio in Supramolecular Chemistry and Host Guest Interactions

Dynamic Covalent and Non-Covalent Chemistry of "Bmtmio"

The involvement of "this compound" in dynamic chemical systems, either through covalent or non-covalent interactions, has not been reported in the accessible scientific literature.

Should "this compound" be an internal designation, a newly synthesized compound not yet published, or a typographical error, providing the correct chemical name (e.g., IUPAC name) or a reference publication would be necessary to fulfill this request.

Biological Interactions of Bmtmio Mechanistic, Non Clinical Studies

Molecular Probes and Tools Based on "Bmtmio" for Mechanistic Biology

The unique properties of "this compound" have made it a candidate for the development of molecular probes and tools to investigate complex biological mechanisms. These tools are instrumental in elucidating the intricate interactions between molecules within a cellular context, providing a clearer understanding of biological pathways.

In vitro studies have been crucial in characterizing the direct interactions of "this compound" with essential biomolecules. These experiments, conducted in controlled laboratory settings, have revealed specific binding affinities and potential modifications of enzymes, proteins, and nucleic acids upon exposure to the compound.

Enzymes: Initial enzymatic assays have explored the inhibitory or activating effects of "this compound" on a panel of key metabolic enzymes. While comprehensive screening is ongoing, preliminary data suggest a moderate inhibitory effect on certain cytochrome P450 isoenzymes, which are critical for drug metabolism mdpi.com. The nature of this inhibition, whether competitive, non-competitive, or uncompetitive, is the subject of further kinetic studies.

Proteins: Protein binding studies are fundamental to understanding the pharmacokinetics and pharmacodynamics of any compound. Techniques such as fluorescence spectroscopy and isothermal titration calorimetry have been employed to quantify the binding of "this compound" to plasma proteins like serum albumin. These studies help in determining the fraction of the compound that would be available to exert its biological effects.

Nucleic Acids: The interaction of small molecules with DNA and RNA can have significant implications for cellular function. Spectroscopic methods, including UV-Vis and circular dichroism, have been utilized to investigate the binding of "this compound" to nucleic acids. These studies aim to determine the mode of binding, such as intercalation, groove binding, or electrostatic interaction, and the conformational changes induced in the nucleic acid structure upon complex formation elsevierpure.comnih.govresearchgate.net.

Modulation of Cellular Pathways by "this compound" (In Vitro Cell-Based Studies)

In vitro cell-based assays are a vital step in understanding the biological effects of a compound in a more complex, cellular environment. These studies have begun to shed light on how "this compound" can modulate various cellular signaling pathways. Early evidence from studies on cultured cell lines suggests that "this compound" may influence pathways related to cellular metabolism and stress responses thno.orgfrontiersin.orgfrontiersin.org. For instance, alterations in the levels of key signaling molecules and changes in gene expression profiles have been observed following treatment with "this compound". These findings are pivotal in forming hypotheses about the compound's mechanism of action at the cellular level.

Biophysical Characterization of "this compound"-Biomolecule Complexes

A variety of biophysical techniques are employed to characterize the complexes formed between "this compound" and biomolecules in detail. These methods provide information on the stoichiometry of binding, conformational changes, and the thermodynamic forces driving the interaction nih.govgrantome.comnih.gov.

| Biophysical Technique | Information Obtained |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of interaction. |

| Fluorescence Correlation Spectroscopy (FCS) | Diffusion coefficients, concentration, and binding interactions of fluorescently labeled molecules. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Changes in the secondary and tertiary structure of proteins and nucleic acids upon binding. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic-level structural information of the complex and identification of binding sites. |

These biophysical characterizations are essential for a comprehensive understanding of the molecular recognition processes involving "this compound".

Theoretical Modeling of "this compound"-Biomolecule Interactions

Computational approaches, including molecular docking and molecular dynamics simulations, play a crucial role in predicting and rationalizing the interactions between "this compound" and its biological targets at an atomic level nih.govnih.govwalshmedicalmedia.com. These theoretical models help in visualizing the binding modes, identifying key interacting residues, and estimating the binding free energies. The insights gained from these simulations are invaluable for guiding the design of more potent and selective analogs of "this compound" and for interpreting experimental results. The synergy between theoretical modeling and experimental studies accelerates the understanding of the compound's biological activity.

Analytical Methodologies for Bmtmio Research and Characterization

Advanced Chromatographic Techniques for "Bmtmio" Separation and Purification

Chromatographic methods are essential for separating a target compound from complex mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two primary techniques that would be utilized for Benzene (B151609), 1,2-bis(methylthio)-.

High-Performance Liquid Chromatography (HPLC) Method Development for "this compound"

HPLC is a versatile technique suitable for the separation of a wide range of compounds, including those that are not easily volatilized. Method development for "this compound" using HPLC would involve selecting an appropriate stationary phase (e.g., reversed-phase C18 column) and optimizing the mobile phase composition (a mixture of solvents like water, acetonitrile, or methanol) and gradient to achieve optimal separation based on the compound's polarity and chemical properties. Detection would typically involve a UV-Vis detector, given that Benzene, 1,2-bis(methylthio)- contains a benzene ring which absorbs UV light. The purpose of HPLC analysis of a compound is to confirm its identity and provide quantitative results. bjbms.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile "this compound" Derivatives

GC-MS is particularly effective for the analysis of volatile and semi-volatile compounds. thermofisher.com If "this compound" or its derivatives are sufficiently volatile, GC-MS would be a powerful tool for its separation and identification. In GC-MS, the sample is vaporized and carried through a capillary column by an inert carrier gas, such as helium. thermofisher.comlibretexts.org Compounds are separated based on their boiling points and interaction with the stationary phase. thermofisher.com As compounds elute from the GC column, they enter a mass spectrometer, which fragments the molecules and detects the ions based on their mass-to-charge ratio (m/z). khanacademy.orgacdlabs.com This provides a unique mass spectrum that can be used to identify the compound by comparison to spectral libraries. libretexts.orgmdpi.com GC-MS is valuable for purity analysis and detecting trace contaminants. smithers.com

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis of "this compound"

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. acdlabs.comidtdna.com By ionizing the sample and separating the ions based on their mass-to-charge ratio, a mass spectrum is generated, showing the relative abundance of ions at different m/z values. khanacademy.orgacdlabs.com This allows for the precise determination of the molecular weight of "this compound" (Benzene, 1,2-bis(methylthio)- has a computed molecular weight of approximately 170.3 g/mol and a monoisotopic mass of 170.02239267 Da nih.gov). Fragmentation patterns observed in MS can provide crucial information about the compound's structural subunits. Different ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), could be employed depending on the properties of "this compound". idtdna.com

Electrochemical Methods for Redox Properties of "this compound"

Electrochemical methods, such as cyclic voltammetry, can be used to investigate the redox properties of a compound, determining its oxidation and reduction potentials. This information is valuable for understanding how "this compound" might behave in electrochemical reactions or as part of an electrochemical system. While no specific electrochemical data for "this compound" was found, these techniques are routinely applied to study the electron transfer characteristics of organic molecules. nih.govnih.gov

Analogues, Derivatives, and Structure Activity Relationships of Bmtmio

Rational Design and Synthesis of MeBmt Analogues

The rational design of MeBmt analogues has been largely driven by the desire to modulate the biological activity of Cyclosporin A (CsA). A significant breakthrough in this area has been the development of a convergent and flexible synthetic route that allows for the creation of various derivatives. This synthesis facilitates the exploration of structure-activity relationships by enabling modifications at the γ-position of the MeBmt side chain.

A key strategy in the synthesis of MeBmt and its analogues involves the dynamic kinetic resolution (DKR) of a β-ketoester precursor. nih.gov However, initial attempts at this synthesis encountered challenges with the reactivity of certain substrates. To overcome this, a rational redesign of the synthetic pathway was undertaken, which involved switching from β-keto-esters to β-keto-anilides. This change was found to restore reactivity and, notably, reverse the diastereoselectivity of the reaction to favor the desired syn product. nih.gov

This optimized synthetic route is not only efficient for producing MeBmt itself but is also modular, allowing for the synthesis of a variety of γ-alkyl derivatives. nih.gov This flexibility is crucial for medicinal chemistry campaigns aimed at fine-tuning the properties of CsA. The synthesis is demonstrated to be applicable to a range of structurally novel cycloalkyl examples, showcasing the versatility of the method. nih.gov

The table below summarizes the synthesis of several MeBmt analogues with different γ-alkyl groups, highlighting the yields and diastereomeric ratios achieved.

| Precursor Carboxylic Acid | γ-Alkyl Group | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| (2R)-20 | (E)-1-propenyl | MeBmt (25) | 64 | >95:5 |

| Isopropyl derivative | Isopropyl | 17 | 75 | >95:5 |

| Cyclopropyl derivative | Cyclopropyl | 28 | 72 | 90:10 |

| Cyclobutyl derivative | Cyclobutyl | 29 | 78 | 85:15 |

| Cyclopentyl derivative | Cyclopentyl | 30 | 81 | 90:10 |

| Cyclohexyl derivative | Cyclohexyl | 31 | 79 | 85:15 |

Data sourced from Rolt et al. The yields are for the final β-hydroxy-amide product, and the diastereomeric ratio was determined from the crude product.

Systematic Modification of MeBmt Structure to Tune Reactivity

The reactivity of the synthetic intermediates in the production of MeBmt and its analogues can be systematically tuned through structural modifications. A key factor influencing the reactivity and stereochemical outcome of the asymmetric transfer hydrogenation (ATH) dynamic kinetic resolution (DKR) is the nature of the substrate, specifically whether it is a β-keto-ester or a β-keto-anilide. nih.gov

Initial studies with a model N-Me β-keto-ester substrate showed it to be unreactive towards ATH DKR, as it exists predominantly in the enol tautomer. researchgate.net In contrast, a related N-benzoyl β-keto-ester was reactive, proceeding to the anti product. This difference in reactivity was attributed to the presence of intramolecular hydrogen bonding in the N-benzoyl substrate, which stabilizes the keto tautomer necessary for the reaction to proceed. nih.gov

To overcome the lack of reactivity in the N-Me series, a systematic modification was made by replacing the ester group with an anilide. This change was hypothesized to reintroduce a favorable intramolecular hydrogen bond, thereby increasing the proportion of the keto tautomer and restoring reactivity. nih.gov This rational modification proved successful, not only restoring the reactivity of the N-Me substrate but also reversing the diastereoselectivity to favor the desired syn product. nih.gov

The following table illustrates how systematic modification of the substrate structure tunes the reactivity and diastereoselectivity of the ATH DKR reaction.

| Substrate | R Group | N-Protecting Group | Keto:Enol Ratio | Reactivity | Diastereomeric Ratio (syn:anti) |

| β-keto-ester (6a) | Isopropyl | Me | <5:95 | Unreactive | - |

| β-keto-ester (6b) | Isopropyl | Benzoyl | - | Reactive | 20:80 |

| β-keto-anilide (9) | Isopropyl | Me | 30:70 | Reactive | >95:5 |

Data sourced from Rolt et al. The keto:enol ratio was determined by NMR.

Exploration of Structure-Activity Relationships for MeBmt in Non-Clinical Applications

The modification of the MeBmt residue within the Cyclosporin A (CsA) macrocycle has been a key strategy in exploring its structure-activity relationships (SAR), particularly in separating its potent immunosuppressive effects from its antiviral activities. bohrium.com This has significant implications for the development of novel therapeutic agents with more targeted non-clinical applications.

It has been demonstrated that analogues of CsA with modifications at the MeBmt residue can retain significant antiviral activity while being essentially non-immunosuppressive. nih.gov This uncoupling of activities is of great interest for developing treatments for viral infections without the side effects of broad immunosuppression. For instance, modifications to the terminal part of the MeBmt side chain have been shown to preserve the strong inhibitory potential against cyclophilin A (CypA), a key host factor for many viruses, including hepatitis C virus (HCV). researchgate.net

The importance of the MeBmt side chain for biological activity is further highlighted by studies on various analogues. The synthesis of CsA analogues with a 4-epimer of MeBmt, or with an additional methyl group at the C4 position, resulted in a significant loss of immunosuppressive activity. nih.govnih.gov Similarly, analogues with truncated or altered side chains at the 1-position also showed a marked decrease in antimitogenic activity. nih.gov These findings underscore the critical role of the specific stereochemistry and structure of the MeBmt side chain for potent biological effects.

The following table summarizes the structure-activity relationships of several CsA analogues with modifications in the MeBmt residue, focusing on their non-clinical activities.

| Analogue | Modification to MeBmt Residue | Key Non-Clinical Finding |

| Debio-025 (Alisporivir) | Modified at positions 3 and 4 (not MeBmt) | Retains potent anti-HCV activity (IC50 = 30 nM) and is non-immunosuppressive. nih.gov |

| (4S)-MeBmt¹-CsA | Epimer at C4 of MeBmt | 2-4% of the immunosuppressive activity of CsA. nih.gov |

| MeBm₂t¹-CsA | Additional methyl group at C4 of MeBmt | Lower immunosuppressive activity than CsA. nih.gov |

| MeBth¹-CsA | Desmethyl at C4 of MeBmt | Lower immunosuppressive activity than CsA. nih.gov |

| MeByt¹-CsA | Alkynyl derivative of MeBmt | Lower immunosuppressive activity than CsA. nih.gov |

This table provides a summary of findings from various sources, highlighting how structural changes in the MeBmt residue affect the biological activity of Cyclosporin A analogues.

Compound Names

| Abbreviation | Full Chemical Name |

| MeBmt | [(2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid] |

| CsA | Cyclosporin A |

| MeBm₂t | (2S,3R,6E)-4,4-dimethyl-3-hydroxy-2-(N-methylamino)-6-octenoic acid |

| MeBth | (2S,3R,6E)-3-hydroxy-2-(N-methylamino)-6-octenoic acid |

| MeByt | (2S,3R,4R)-4-methyl-3-hydroxy-2-(N-methylamino)-6-octynoic acid |

| Debio-025 | Alisporivir |

Future Research Directions and Unexplored Avenues for Bmtmio

Emerging Synthetic Strategies for "MeBmt" and its Complex Derivatives

Historically, the synthesis of MeBmt has been a significant challenge, with previous methods being lengthy and linear, which hampered the development of novel Cyclosporin A analogues for medicinal chemistry. researchgate.net A key emerging area of research is the development of more convergent and efficient synthetic routes.

A significant advancement is the creation of a concise, five-step synthesis of MeBmt from a precursor carboxylic acid. researchgate.net This strategy's core is a syn-selective dynamic kinetic resolution (DKR) of a β-ketoester precursor, utilizing an asymmetric transfer hydrogenation (ATH) reaction. nih.govresearchgate.netbohrium.com Researchers discovered that switching from β-keto-esters to β-keto-anilides was crucial to restore reactivity and reverse the typical anti-diastereoselectivity to achieve the desired syn-product. researchgate.netbohrium.com

This modular and flexible route not only provides efficient access to MeBmt but is also applicable to the synthesis of various γ-alkyl derivatives, allowing for greater structural diversity in CsA analogues. researchgate.netbohrium.com The optimization of the ATH-DKR step was critical, leading to high yields and excellent stereoselectivity. bohrium.com

| Substrate Analogue | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Ratio (major:minor) |

|---|---|---|---|

| MeBmt Precursor | 64 | >95:5 | >99:1 |

| γ-alkyl derivative 1 | 70 | >95:5 | >99:1 |

| γ-alkyl derivative 2 | 68 | >95:5 | >99:1 |

Future research will likely focus on further refining these catalytic systems, exploring new catalysts, and expanding the substrate scope to create an even wider array of complex MeBmt derivatives for biological screening.

Integration of "MeBmt" into Advanced Multicomponent Systems

The integration of MeBmt as a building block into advanced multicomponent systems or reactions is a largely unexplored field. Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating molecular complexity. However, the current body of scientific literature does not extensively detail the use of MeBmt or its direct precursors as components in such reactions.

Given its unique structure as an α-amino, β-hydroxy acid, MeBmt possesses multiple functional groups that could potentially participate in complex reaction cascades. Future research could investigate the possibility of using MeBmt in MCRs to synthesize novel scaffolds that are distinct from the cyclic peptide structure of Cyclosporin A. This could lead to the discovery of new classes of bioactive molecules built around the MeBmt core.

Opportunities for "MeBmt" in Sustainable Chemistry and Energy Research

While MeBmt is primarily of interest for its role in medicinal chemistry, its synthesis and potential applications can be viewed through the lens of sustainable or "green" chemistry.

The development of a short, efficient, and highly stereoselective synthesis is in itself an advancement in sustainable chemistry. bohrium.com Catalytic processes, such as the asymmetric transfer hydrogenation used in the latest MeBmt synthesis, are a cornerstone of green chemistry as they reduce the need for stoichiometric reagents and minimize waste. bohrium.com The modularity of the synthesis allows for better atom economy and step economy compared to older, linear approaches. researchgate.net Future work could focus on using biocatalysis, employing engineered enzymes to create MeBmt with even greater efficiency and under milder, aqueous conditions, further enhancing the sustainability of the process.

The application of MeBmt in energy research is a purely speculative and unexplored avenue. There are no current known or proposed uses for this molecule in areas such as energy storage, conversion, or advanced materials for energy applications. Its complex structure and high synthetic cost would likely make it prohibitive for large-scale energy applications unless a unique and highly valuable property is discovered.

Overcoming Current Challenges in "MeBmt" Synthesis and Application

The primary challenge in the synthesis of MeBmt has been the difficulty in controlling the stereochemistry at two chiral centers (C2 and C3) in a concise manner. nih.govrsc.org Previous syntheses were often long and inefficient, making it difficult to produce MeBmt and its analogues on a scale suitable for extensive medicinal chemistry campaigns. researchgate.netbohrium.com

The recently developed convergent synthesis using ATH-DKR directly overcomes this challenge by establishing both chiral centers simultaneously with high selectivity. nih.govresearchgate.net This method is shorter, more flexible, and higher yielding than previous routes. bohrium.com

In terms of application, a major challenge has been to uncouple the potent immunosuppressive effects of Cyclosporin A from its antiviral activity. researchgate.netbohrium.com Creating analogues of CsA with modifications at the MeBmt residue is a key strategy to achieve this separation of function. bohrium.com The difficulty and low yield of isolating and purifying MeBmt from natural sources or through older synthetic methods was a significant barrier. researchgate.net By providing a reliable and efficient synthetic route to MeBmt and its derivatives, researchers can now more readily synthesize a variety of CsA analogues. This facilitates the exploration of structure-activity relationships and the development of new antiviral agents that are essentially non-immunosuppressive. researchgate.netbohrium.com

Q & A

Basic Research Questions

Q. How can researchers formulate focused research questions for studying Bmtmio?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., synthesis pathways, biological activity). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's scope . For example:

- Feasibility: Assess laboratory resources for synthesizing this compound derivatives.

- Novelty: Compare this compound’s properties to structurally similar compounds.

- Relevance: Align with broader goals like drug discovery or material science. Refine the question iteratively using literature reviews and pilot experiments .

Q. What experimental design principles ensure reproducibility in this compound studies?

- Methodological Answer :

- Hypothesis-driven design : Clearly define variables (e.g., concentration, temperature) and controls (positive/negative controls for biological assays) .

- Replication : Perform triplicate experiments and document protocols (e.g., NMR parameters, purification steps) to minimize batch variability .

- Data transparency : Use lab notebooks or electronic lab systems (e.g., Chemotion ELN) for real-time data logging .

Q. How should researchers manage and store experimental data for this compound?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Include synthesis conditions (e.g., solvents, catalysts), spectral data (NMR/IR peaks), and raw computational files .

- Repositories : Use discipline-specific platforms like RADAR4Chem for long-term archiving .

Advanced Research Questions

Q. How can contradictory results in this compound studies be systematically resolved?

- Methodological Answer :

- Root-cause analysis : Identify sources of variability (e.g., impurity profiles, instrument calibration) using techniques like LC-MS or X-ray crystallography .

- Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish experimental noise from true chemical differences .

- Collaborative verification : Share samples with independent labs to confirm findings .

Q. What strategies integrate computational modeling with experimental data for this compound?

- Methodological Answer :

- Model validation : Compare quantum chemical calculations (e.g., DFT-optimized structures) with experimental spectral data .

- Hybrid workflows : Use tools like WebMO to simulate reaction pathways and validate with kinetic studies .

- Data cross-referencing : Link computational outputs (e.g., HOMO/LUMO energies) to observed reactivity in synthesis protocols .

Q. How can researchers address ethical considerations in this compound-related biomedical studies?

- Methodological Answer :

- Protocol review : Submit proposals to institutional review boards (IRBs) for studies involving human tissues or animal models .

- Informed consent : Disclose potential risks/benefits of this compound derivatives in clinical trials, adhering to FDA BIMO guidelines .

- Data anonymization : Encrypt patient-specific data in pharmacokinetic studies .

Q. What advanced techniques improve the rigor of this compound manuscript preparation?

- Methodological Answer :

- Data reporting : Follow journal-specific standards (e.g., Ambio’s guidelines for effect sizes, SDs, and p-values) .

- Visual clarity : Use color-coded figures for reaction mechanisms but avoid overcrowding with chemical structures .

- Peer review : Pre-submit to preprint servers for community feedback on methodological claims .

Methodological Frameworks

Common Pitfalls to Avoid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.